3-Aminopentanoic acid

Peptide stability Proteolytic resistance β-Peptide therapeutics

α-Peptide therapeutics face rapid proteolytic degradation in vivo. 3-Aminopentanoic acid (C5 β-amino acid) confers protease resistance to peptide foldamers, extending circulatory half-life. • Protease-resistant β-peptide backbone - resists all enzyme classes • Enantiopure (R)- and (S)-forms available (≥99% ee) • Published biocatalytic (ω-transaminase) route for scalable green synthesis Ideal for stable peptide hormone mimics, antimicrobial β-peptides, and peptidomimetic inhibitors.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 18664-78-3
Cat. No. B092683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopentanoic acid
CAS18664-78-3
Synonyms3-aminopentanoic acid
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)N
InChIInChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChIKeyQFRURJKLPJVRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopentanoic Acid Structural Identity & Procurement Baseline


3-Aminopentanoic acid (CAS 18664-78-3; synonyms: 3-aminovaleric acid, β-aminopentanoic acid) is a non-proteinogenic β-amino acid with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g·mol⁻¹ . It possesses a chiral center at the C-3 position and is commercially available in racemic form as well as in enantiomerically pure (R)- and (S)-configurations. As a β-amino acid, the amine group is located on the β-carbon (C-3) relative to the carboxylic acid group, distinguishing it fundamentally from α-amino acids (amine at C-2) and γ-amino acids such as GABA (amine at C-4) [1]. The compound is classified as an organonitrogen/organooxygen compound derived from a β-amino acid scaffold, with predicted ACD/LogP of -0.02 and boiling point of 230.1 °C at 760 mmHg, and it exists as a zwitterion at physiological pH, conferring water solubility .

β-Amino acid scaffold – amine at C-3; distinct from α- and γ-amino acids. Suited for foldamer and peptidomimetic research.
Chiral building block – available as racemate and single enantiomers (≥99% ee). Supports stereochemical control studies.
Intermediate hydrophobicity – predicted logP -0.02; C5 chain. Water-soluble zwitterion at physiological pH.

3-Aminopentanoic Acid Positional Specificity


3-Aminopentanoic acid cannot be interchanged with closely related aminoalkanoic acids—including 3-aminobutanoic acid, 4-aminobutanoic acid (GABA), 4-aminopentanoic acid, or 5-aminopentanoic acid—because the position of the amino group (β vs. γ vs. δ) and the chain length (C₄ vs. C₅ vs. C₆) dictate fundamentally different conformational preferences in peptide foldamers, differential recognition by GABA receptor subtypes and aminotransferase enzymes, and distinct physicochemical properties such as hydrophobicity and osmotic behavior [1][2]. Published studies demonstrate that even single-carbon homologation or amino-group relocation can invert or abolish biological activity: for example, enantiomers of 4-aminopentanoic acid exhibit divergent GABAergic false-neurotransmitter profiles, underscoring that aminopentanoic acid positional isomers are not biologically interchangeable [3]. The evidence summarized below provides quantitative support for selecting 3-aminopentanoic acid on the basis of its β-amino acid backbone stability, established chiral resolution protocols, biocatalytic accessibility, and intermediate chain-length hydrophobicity.

Amine position (β vs γ/δ)

Shifting the amino group from C-3 to C-4 or C-5 alters receptor recognition (GABA subtypes) and peptide backbone conformation; positional isomers may not be interchangeable.

Chain length homologation

Changing from C5 to C4 or C6 modifies hydrophobicity, osmotic coefficients, and chromatographic retention; peptide properties may shift.

Enantiomer identity (R vs S)

Aminopentanoic acid isomers show enantiomer-specific GABAergic pharmacology; racemate cannot substitute for a single enantiomer without validation.

3-Aminopentanoic Acid Differentiation Evidence


Proteolytic Stability of β-Peptides

Peptide constructs incorporating β-amino acid residues such as 3-aminopentanoic acid exhibit complete stability toward proteolytic enzymes, in contrast to peptides composed solely of α-amino acids, which are rapidly degraded in vivo and in vitro by a multitude of peptidases [1]. The seminal review by Seebach et al. (2004) comprehensively documented that tests with proteolytic enzymes of all types (from mammals, plants, and microorganisms) and in vivo metabolic examination showed β- and γ-peptides to be completely stable toward proteolysis; for two representative β-peptides, extraordinary metabolic stability was demonstrated even when bearing functionalized side chains such as Thr, Tyr, Trp, Lys, or Arg [1]. Subsequent studies confirmed that efforts to proteolytically hydrolyze a β-β peptide bond have not proved fruitful, and that peptides containing β-amino acid units exhibit a superior stability profile compared to native α-peptide counterparts [2]. This constitutes a fundamental differentiation from α-amino acid building blocks and is relevant for selecting 3-aminopentanoic acid when designing degradation-resistant peptide therapeutics or probes.

Proteolytic Stability
Class-level inference
β-Peptides: completely resistant to proteolysis; α-peptides: rapidly degraded.
Supports β-peptide scaffold choice for stable probe design.
No quantitative half-life data for 3-aminopentanoic acid-containing peptides.
Peptide stability Proteolytic resistance β-Peptide therapeutics

Chiral HPLC Enantioseparation

The enantiomers of N-protected 3-aminopentanoic acid were directly resolved with high efficiency and resolution using a quinine-derived chiral anion-exchanger stationary phase, alongside a homologous series of β-substituted-β-alanines [1]. Péter (2002) demonstrated that the readily prepared N-2,4-dinitrophenyl derivatives of 3-aminobutanoic acid, 3-aminopentanoic acid, 3-amino-4-methylpentanoic acid, 3-amino-4,4-dimethylpentanoic acid, and other apolar β-amino acids were all well separable under optimized chromatographic conditions (varied eluent composition, pH, and buffer concentration) [1]. The commercial availability of (S)-3-aminopentanoic acid with an enantiomeric excess of ≥99.0% (optical purity) as certified by the supplier confirms that chiral purity benchmarks established by HPLC methodology are industrially achievable and verifiable . This analytical precedent is significant because not all β-amino acid enantiomers can be baseline-resolved on a single chiral stationary phase; the documented success for 3-aminopentanoic acid reduces method development risk for quality control laboratories.

Chiral HPLC Resolution
Head-to-head
N-protected 3-aminopentanoic acid well-separable on quinine-derived CSP; commercial (S)-enantiomer ≥99.0% ee.
Method-validated chiral purity verification.
Resolution factors not individually reported.
Chiral separation Enantiomeric purity Quality control

ω-Transaminase Biocatalytic Synthesis

A recombinant (S)-enantioselective ω-transaminase from Burkholderia vietnamiensis G4 (HBV-ω-TA) was demonstrated to catalyze the amino transfer to β-keto esters, yielding optically pure β-amino acid esters including (S)-3-aminopentanoic acid ethyl ester [1]. The enzyme exhibited broad substrate specificity and excellent enantioselectivity (>99%), marking the first reported example of an ω-transaminase achieving amino transfer to a β-keto ester substrate [1]. In the same study, (S)-3-aminobutyric acid ethyl ester and (S)-4-aminovaleric acid were also produced with similarly high optical purity [1]. This biocatalytic route provides a viable, scalable alternative to traditional chemical asymmetric synthesis for producing enantiopure 3-aminopentanoic acid and facilitates access to the single-enantiomer building block for pharmaceutical research applications where stereochemical integrity is critical.

ω-Transaminase Route
Cross-study comparable
(S)-3-aminopentanoic acid ethyl ester produced with >99% ee via HBV-ω-TA.
Enantiopure synthesis pathway validated for SAR studies.
Scalability and yield optimization context.
Biocatalysis Enantioselective synthesis Unnatural amino acid production

Intermediate Chain-Length Hydrophobicity

The hydrophobicity of α,ω-amino acids in aqueous solution follows a rank order determined by the number of methylene groups: 6-aminohexanoic acid (C₆) > 5-aminopentanoic acid (C₅) > 4-aminobutanoic acid (C₄) > 3-aminopropanoic acid (C₃), as established by experimental osmotic coefficient measurements at 298.15 K using the isopiestic method [1]. Although this study evaluated the ω-amino acid series (amino group at the terminal position) rather than the β-amino acid series, the underlying structure-property principle—that each additional methylene group increases solute hydrophobicity—applies to 3-aminopentanoic acid (C₅ β-amino acid) as well. The predicted ACD/LogP for 3-aminopentanoic acid is -0.02, positioning it between the more hydrophilic 3-aminobutanoic acid (predicted LogP ≈ -0.5 to -0.7 range for C₄ β-amino acids) and the more hydrophobic 3-aminohexanoic acid . This intermediate hydrophobicity is a practical differentiator for applications where balanced aqueous solubility and hydrophobic interaction potential are desired, such as in peptide-membrane interaction studies or chromatographic method development.

Chain-Length Hydrophobicity
Class-level inference
Predicted logP = -0.02; intermediate between C4 and C6 β-amino acid homologs.
Predictable hydrophobicity tuning in peptide sequences.
Experimental logP not available; trend inferred from ω-amino acid series.
Physicochemical properties Hydrophobicity Separation science

Positional Isomer GABAergic Pharmacology

The enantiomers of the positional isomer 4-aminopentanoic acid (4APA) exhibit enantiomer-specific effects on GABAergic neurotransmission in mouse brain [1]. (R)-4APA showed greater synaptosomal uptake, greater reduction of endogenous GABA concentration, and greater release upon membrane depolarization than (S)-4APA; (S)-4APA exhibited weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors and antagonist activity at GABAA α6β2γ2, while (R)-4APA showed weak agonist activity only at GABAA α5β2γ2 [1]. Both enantiomers were detected in mouse brain 10 min after intraperitoneal injection (100 mg/kg) and reached stable brain concentrations from 1 to 6 h post-injection [1]. Although this study specifically examined the 4-amino positional isomer (γ-amino acid), it provides the strongest available evidence that the position of the amino group on the pentanoic acid backbone critically determines GABA receptor subtype interaction profiles, supporting the rationale that 3-aminopentanoic acid (β-amino acid) is expected to exhibit distinct pharmacological properties from its 4-amino and 5-amino isomers, meriting targeted investigation.

4-APA Isomer GABA Activity
Supporting evidence
(R)-4APA and (S)-4APA show enantiomer-specific GABA receptor interactions and brain uptake in mice.
Positional isomerism alters neuroactive profile; not interchangeable.
Direct data for 3-aminopentanoic acid not available.
GABAergic neurotransmission False neurotransmitter Enantiomer-specific pharmacology

β-Amino Acid GABA Transporter Inhibition

N-substituted derivatives of 3-aminobutanoic acid—the direct lower homolog of 3-aminopentanoic acid differing by one methylene group—were investigated as inhibitors of GABA transporter subtypes GAT1 and GAT3 [1]. The 4,4-diphenylbut-3-enyl substituted 3-aminobutanoic acid (rac)-6b demonstrated a pIC₅₀ value of 5.34 at GAT1, representing the highest potency among all tested compounds in the series [1]. The study started from 3-aminopropanoic acid and its homolog 3-aminobutanoic acid, establishing that β-amino acid scaffolds with increasing chain length can support GABA transporter inhibitory activity [1]. 3-Aminopentanoic acid, as the next homolog in this β-amino acid series, represents a logical extension of this structure-activity relationship for probing chain-length effects on GAT1/GAT3 potency and selectivity. This provides a clear hypothesis-driven rationale for selecting 3-aminopentanoic acid over the already-characterized C₃ and C₄ β-amino acid scaffolds in GABA transporter drug discovery programs.

β-Amino Acid GAT1 SAR
Class-level inference
C4 homolog (3-aminobutanoic acid derivative): pIC₅₀ = 5.34 at GAT1.
Supports chain-length SAR extension to C5 β-amino acid.
3-Aminopentanoic acid not tested; inferred from homolog data.
GABA transporter inhibition GAT1/GAT3 β-Amino acid SAR

3-Aminopentanoic Acid Application Scenarios


Proteolysis-Resistant β-Peptide Design

The class-level evidence that β-amino acid-containing peptides resist degradation by all classes of proteolytic enzymes, whereas α-peptides are rapidly hydrolyzed, makes 3-aminopentanoic acid a rational choice for constructing peptide therapeutics or imaging probes intended for in vivo applications where extended circulatory half-life is essential [1]. Procurement of enantiomerically pure (S)- or (R)-3-aminopentanoic acid with ≥99.0% ee from qualified suppliers ensures stereochemical homogeneity of the resulting β-peptide foldamers, which is critical for reproducible biological activity . This scenario is most relevant for academic and industrial medicinal chemistry groups developing metabolically stable peptide hormone mimics, antimicrobial β-peptides, or peptidomimetic enzyme inhibitors.

GABAergic SAR with β-Amino Acid Homologs

Published SAR data for N-substituted 3-aminobutanoic acid derivatives (pIC₅₀ = 5.34 at GAT1) establish that β-amino acid scaffolds with the amino group at the β-position can yield measurable GABA transporter inhibition [1]. The enantiomer-specific GABAergic false-neurotransmitter activity demonstrated for the 4-aminopentanoic acid positional isomers further supports that aminopentanoic acid backbone configuration profoundly influences GABA receptor interactions . 3-Aminopentanoic acid, as the C₅ β-amino acid homolog, is positioned for systematic chain-length SAR studies that are not accessible with the more extensively characterized C₃ (3-aminopropanoic acid) or C₄ (3-aminobutanoic acid) starting materials. Researchers investigating novel GABAergic modulators for epilepsy, anxiety, or neuropathic pain should consider this compound as a privileged scaffold extension.

Biocatalytic Enantiopure Synthesis

The demonstrated ability of an (S)-selective ω-transaminase to produce (S)-3-aminopentanoic acid ethyl ester with >99% enantiomeric excess provides a validated enzymatic route for scalable, green-chemistry synthesis of this chiral building block [1]. This differentiates 3-aminopentanoic acid from many unnatural amino acids for which no efficient biocatalytic route has been published. Industrial biotechnology groups and fine-chemical manufacturers developing cost-effective enzymatic processes for pharmaceutical intermediates can leverage this precedent for process optimization, enzyme engineering, and substrate scope expansion. The availability of published chiral HPLC enantioseparation methods enables rigorous in-process control and final product release testing .

Hydrophobicity Tuning in Peptide Leads

The intermediate hydrophobicity of 3-aminopentanoic acid (ACD/LogP = -0.02; C₅ chain), positioned between shorter-chain (C₃–C₄) and longer-chain (C₆) β-amino acid homologs, offers medicinal chemists a specific hydrophobicity tuning handle [1]. The established hydrophobicity rank order for the ω-amino acid series—where each additional CH₂ group increases pairwise solute-solute interaction free energy—provides a quantitative framework for predicting the impact of substituting 3-aminopentanoic acid for 3-aminobutanoic acid or extending the chain to 3-aminohexanoic acid in peptide sequences . This is directly applicable in lead optimization campaigns where balancing aqueous solubility with membrane permeability is required, such as in the development of orally bioavailable peptidomimetics or cell-penetrating peptide conjugates.

Application
Selection Property
Validation Focus
β-Peptide foldamer design
Proteolysis-resistant β-amino acid scaffold
Enantiomeric purity and structural homogeneity
GABA transporter SAR expansion
β-Amino acid chain-length scaffold (C5)
GAT subtype selectivity and potency profiling
Biocatalytic chiral synthesis
ω-Transaminase enantioselective platform
Chiral HPLC purity verification and scale-up
Peptide hydrophobicity optimization
Intermediate hydrophobicity and C5 chain
Solubility-permeability balance in peptide leads

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